molecular formula C8H9N3O2 B11911179 6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 15199-05-0

6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B11911179
CAS No.: 15199-05-0
M. Wt: 179.18 g/mol
InChI Key: OIBUUQWRIGBCOA-UHFFFAOYSA-N
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Description

6-Acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin-4-one core with an acetyl group at position 4. The acetyl substituent at position 6 modulates electronic and steric properties, influencing lipophilicity and binding interactions with biological targets .

Properties

CAS No.

15199-05-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-acetyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3O2/c1-5(12)11-2-6-7(3-11)9-4-10-8(6)13/h4H,2-3H2,1H3,(H,9,10,13)

InChI Key

OIBUUQWRIGBCOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization and acetylation steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidines.

Scientific Research Applications

Inhibition of Human Neutrophil Elastase

One of the most significant applications of this compound is its potential as an inhibitor of human neutrophil elastase (HNE). HNE plays a crucial role in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema. Studies indicate that inhibiting HNE can reduce inflammation and tissue damage associated with these conditions.

Antimicrobial Properties

Preliminary research suggests that 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one may possess antimicrobial properties. This potential makes it a candidate for further exploration as an antimicrobial agent against various pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with specific cellular targets involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrrolopyrimidines exhibit selective cellular uptake and potent inhibitory activity toward human tumor cells . This positions the compound as a promising candidate in the development of new anticancer therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one better, a comparative analysis with similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
1-Acetyl-2-methylpyrroleLacks the pyrimidine coreSimpler structure
2-Amino-5-methylpyridineDifferent nitrogen positioningNo acetyl group
6-Acetyl-1H-pyrroleOnly contains one nitrogen ringLess complex

The distinct combination of functional groups in 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one provides unique biological activities not found in simpler analogs.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Chronic Inflammatory Diseases : Inhibition studies on HNE have shown promise in reducing inflammatory responses in models simulating COPD.
  • Cancer Research : Investigations into its anticancer effects have demonstrated selective toxicity toward cancer cells while sparing normal cells.

These case studies underscore the need for further research to fully elucidate the therapeutic mechanisms and optimize the compound for clinical applications.

Mechanism of Action

The mechanism of action of 6-Acetyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s pyrrolo[3,4-d]pyrimidin-4-one core differentiates it from pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Allopurinol , erlotinib, and lapatinib analogs ). Key structural distinctions include:

  • Ring System : Pyrrolo (5-membered ring with one nitrogen) vs. pyrazolo (5-membered ring with two nitrogens).
  • Substituent at Position 6 : Acetyl group (electron-withdrawing) compared to thioxo (), phenyl (), or methyl groups ().

Electronic Effects :

  • Lipophilicity (logP) is influenced by the acetyl group, which may improve membrane permeability relative to polar substituents like sulfonamides ().

Key Findings :

  • Pyrazolo derivatives with electron-withdrawing groups (e.g., nitro in 10e) exhibit potent anticancer activity, suggesting the acetyl group in the target compound may confer similar advantages.
  • Substitutions at position 5 (e.g., aroylhydrazone in pyrazolo derivatives) enhance target engagement, but the acetyl group at position 6 in the pyrrolo analog may redirect binding interactions .
Pharmacokinetic Considerations
  • Lipophilicity from the acetyl group could enhance blood-brain barrier penetration relative to polar analogs like Allopurinol .

Biological Activity

6-Acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. Its unique structure, characterized by an acetyl group at the 6-position and a tetrahydropyrrolopyrimidine core, contributes to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • Key Functional Groups : Acetyl group, nitrogen-containing heterocycles

The compound's structure allows it to participate in various chemical reactions typical of pyrimidine derivatives, enhancing its potential for biological activity .

Enzyme Inhibition

Research indicates that 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one acts as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema. Inhibition of HNE may lead to reduced inflammation and tissue damage .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. While specific mechanisms are still under investigation, its structural features may allow it to disrupt microbial cell functions .

Anticancer Potential

The compound has also been studied for its potential anticancer properties. Its ability to interact with various biological targets involved in metabolic processes suggests that it could play a role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one:

  • Inhibition of Neutrophil Elastase :
    • Study Focus : Evaluating the compound's effectiveness as an HNE inhibitor.
    • Findings : Demonstrated significant inhibition of HNE activity with potential therapeutic implications for inflammatory diseases .
  • Antimicrobial Activity :
    • Study Focus : Assessing the compound's effects on bacterial strains.
    • Findings : Showed promising antimicrobial activity against several pathogens; however, further research is needed to elucidate the mechanisms involved .
  • Anticancer Activity :
    • Study Focus : Investigating the compound's effects on cancer cell lines.
    • Findings : Exhibited selective cytotoxicity towards certain T-lymphoblastic cell lines without affecting normal cells significantly .

Synthesis Methods

The synthesis of 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of Pyrrole Derivatives : Involves reacting pyrrole with nitriles or amides under controlled conditions.
  • Acetylation Steps : Following cyclization to introduce the acetyl group at the desired position.

These methods ensure high yield and purity for further research applications .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-Acetyl-2-methylpyrroleSimpler structure lacking pyrimidine coreLimited biological activity
2-Amino-5-methylpyridineDifferent nitrogen positioningNo acetyl group; less complex
6-Acetyl-1H-pyrroleOnly contains one nitrogen ringLess complex; limited activity

The unique combination of functional groups in 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one distinguishes it from simpler analogs and enhances its biological activities .

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